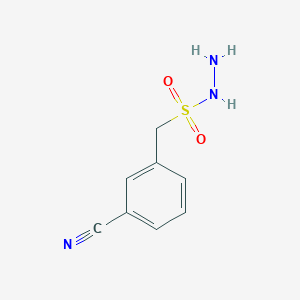
(3-Cyanophenyl)methanesulfonohydrazide
Overview
Description
“(3-Cyanophenyl)methanesulfonohydrazide” is a chemical compound with the CAS Number: 1156132-45-4 . It has a molecular weight of 211.24 . It is also known as 3-CPSH. It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “(3-Cyanophenyl)methanesulfonohydrazide” is 1S/C8H9N3O2S/c9-5-7-2-1-3-8 (4-7)6-14 (12,13)11-10/h1-4,11H,6,10H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(3-Cyanophenyl)methanesulfonohydrazide” is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Derivatives : (3-Cyanophenyl)methanesulfonohydrazide and related compounds are involved in multi-component chemical reactions. For instance, a study by An, Zheng, and Wu (2014) demonstrates the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through a radical process involving intramolecular cyclization and sulfur dioxide insertion (An, Zheng, & Wu, 2014).
Photo-induced Reactions : Zhou, Xia, and Wu (2016) explored a photo-induced catalyst-free reaction involving (3-Cyanophenyl)methanesulfonohydrazide derivatives. This study highlights the generation of diverse (2-oxoindolin-3-yl)methanesulfonohydrazides under UV irradiation, demonstrating the potential for photochemical applications (Zhou, Xia, & Wu, 2016).
Complex Formation Studies : Binkowska et al. (2008) investigated the complexes formed between variants of (3-Cyanophenyl)methanesulfonohydrazide and nitrogenous bases, revealing insights into the proton transfer and ionic interactions in these compounds (Binkowska et al., 2008).
Electrochemical Behavior : Pilard et al. (2001) studied the electrochemical reduction of derivatives of (3-Cyanophenyl)methanesulfonohydrazide, contributing to an understanding of their electrogenerated radical anions and potential applications in electrochemistry (Pilard et al., 2001).
Applications in Molecular Pharmacology
Enzymatic Interactions : Research by Greenspan and Wilson (1970) on methanesulfonates, closely related to (3-Cyanophenyl)methanesulfonohydrazide, shows their interaction with acetylcholinesterase, an enzyme crucial in neurochemistry (Greenspan & Wilson, 1970).
Antibacterial Activity : A study by Özdemir et al. (2009) on methanesulfonic acid hydrazide derivatives, structurally related to (3-Cyanophenyl)methanesulfonohydrazide, assessed their antibacterial activities, suggesting potential applications in antimicrobial research (Özdemir et al., 2009).
Fluorescence Amino Acid Analysis : Lee and Drescher (1979) explored the modification of cysteine and cystine for fluorescence amino acid analysis using compounds related to (3-Cyanophenyl)methanesulfonohydrazide (Lee & Drescher, 1979).
Synthetic Chemistry and Material Science
- Cyclization Reactions : Research by Premasagar, Palaniswamy, and Eisenbraun (1981) utilized methanesulfonic acid, related to (3-Cyanophenyl)methanesulfonohydrazide, for cyclization reactions to synthesize indanones and tetralones, which are important in material science (Premasagar, Palaniswamy, & Eisenbraun, 1981).
properties
IUPAC Name |
(3-cyanophenyl)methanesulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c9-5-7-2-1-3-8(4-7)6-14(12,13)11-10/h1-4,11H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXSQIGYPCDPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CS(=O)(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyanophenyl)methanesulfonohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




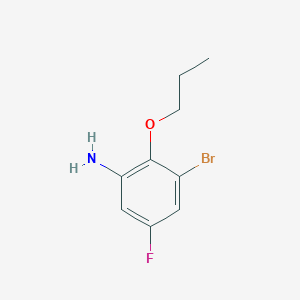

![6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B1438683.png)
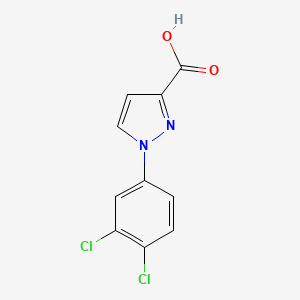

![{[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B1438688.png)
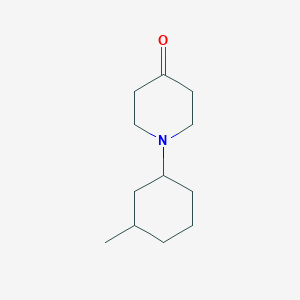

![3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid](/img/structure/B1438694.png)
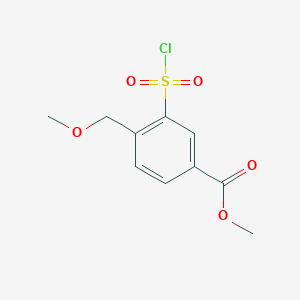

![3-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]propanoic acid](/img/structure/B1438697.png)
